molecular formula C13H17NO4 B5471016 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid

5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B5471016
M. Wt: 251.28 g/mol
InChI Key: DUJAOBKJISPJJP-UHFFFAOYSA-N
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Description

5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid is an organic compound with the molecular formula C13H17NO4 It is a derivative of salicylic acid, where the hydroxyl group at the second position is retained, and an amide linkage is formed with 2-ethylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:

    Formation of the Amide Bond: The starting material, 2-hydroxybenzoic acid, is reacted with 2-ethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-[(2-ethylbutanoyl)amino]-2-ketobenzoic acid.

    Reduction: Formation of 5-[(2-ethylbutyl)amino]-2-hydroxybenzoic acid.

    Substitution: Formation of 5-[(2-ethylbutanoyl)amino]-2-chlorobenzoic acid.

Scientific Research Applications

5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or analgesic properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used in studies to understand the interaction of amide-linked compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group at the second position can form hydrogen bonds with target molecules, while the amide linkage can interact with enzymes or receptors through various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound with a hydroxyl group at the second position.

    2-Hydroxybenzoic Acid: Similar structure but without the amide linkage.

    5-Aminosalicylic Acid: Contains an amino group at the fifth position instead of the amide linkage.

Uniqueness

5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the 2-ethylbutanoyl amide linkage, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-ethylbutanoylamino)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-8(4-2)12(16)14-9-5-6-11(15)10(7-9)13(17)18/h5-8,15H,3-4H2,1-2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJAOBKJISPJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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